N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
Description
N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a quinazolinone-derived compound featuring a 4-methoxybenzylamino substituent and a cyclopentyl amide side chain. The quinazolinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, anti-inflammatory, or anticancer activity . The cyclopentyl moiety contributes to lipophilicity, which may influence membrane permeability and bioavailability.
Properties
IUPAC Name |
N-cyclopentyl-5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5/c1-37-22-15-13-20(14-16-22)18-29-26(34)19-32-24-11-5-4-10-23(24)27(35)31(28(32)36)17-7-6-12-25(33)30-21-8-2-3-9-21/h4-5,10-11,13-16,21H,2-3,6-9,12,17-19H2,1H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFJPPZZUMRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, supported by diverse research findings and data.
Chemical Structure and Properties
The compound features a quinazolinone core structure, which is known for its diverse biological activities. The presence of a cyclopentyl group and a methoxybenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of quinazolinones exhibit significant antiviral properties. For instance, compounds structurally related to quinazolinones have shown efficacy against the Hepatitis C virus (HCV) by inhibiting the NS5B polymerase, a critical enzyme for viral replication. The design of such compounds often focuses on optimizing their binding affinity and selectivity towards the target enzyme .
Anticancer Potential
Quinazoline derivatives have also been explored for their anticancer properties. Studies suggest that modifications to the quinazoline scaffold can lead to compounds with potent antiproliferative effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Activity : The presence of methoxy groups can contribute to antioxidant properties, potentially protecting cells from oxidative stress .
Study 1: Antiviral Efficacy
A study focusing on quinazolinone derivatives reported that certain compounds exhibited submicromolar IC50 values against NS5B polymerase, highlighting their potential as antiviral agents. The study emphasized the importance of structural modifications in enhancing antiviral activity .
Study 2: Anticancer Activity
In another investigation, a series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One compound showed an IC50 value of 0.138 µM against a specific cancer line, demonstrating significant anticancer potential .
Data Summary
Comparison with Similar Compounds
Table 1: Hypothetical Comparison Based on Structural Features
Pharmacological Implications
- 4-Methoxybenzyl vs. 3-Nitrobenzyl : The methoxy group in the target compound may improve solubility and reduce cytotoxicity compared to the nitro group in Compound A, which is associated with reactive metabolite formation .
- Cyclopentyl vs.
Research Findings and Hypotheses
- Target Affinity: Quinazolinones with electron-donating substituents (e.g., methoxy) often exhibit enhanced selectivity for kinases compared to nitro-substituted analogues, which may nonspecifically inhibit redox-sensitive targets .
- Toxicity Profile: The absence of a nitro group in the target compound suggests a lower risk of genotoxicity, a common concern with nitroaromatics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
